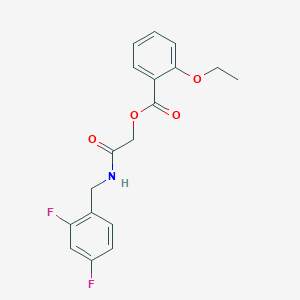

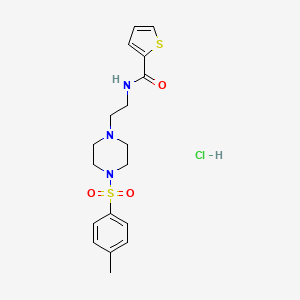

![molecular formula C19H20N2O3S B2517305 N-(2,5-二甲苯基)-4-氧代-1,2,5,6-四氢-4H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺 CAS No. 898436-46-9](/img/structure/B2517305.png)

N-(2,5-二甲苯基)-4-氧代-1,2,5,6-四氢-4H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the use of dimethyl sulfoxide (DMSO) as both a reactant and a solvent in a one-pot synthesis process. This approach is considered efficient and green, leading to the production of a wide range of products, including pyrrolo[1,2-a]quinoxalines and 1H-pyrrolo[3,2-c]quinolines, with moderate to excellent yields . Although the specific synthesis of N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide includes several key features: a quinoline core, a sulfonamide group, and a dimethylphenyl substituent. The quinoline core is a bicyclic structure that consists of a benzene ring fused to a pyridine ring. The sulfonamide group is a common moiety in medicinal chemistry due to its stability and ability to engage in hydrogen bonding, which can enhance the bioactivity of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction of different functional groups. The sulfonamide group in particular can be synthesized by the reaction of a sulfonyl chloride with an amine. The provided papers do not detail specific reactions for the compound , but the general reactivity of quinoline and sulfonamide groups can be inferred .

Physical and Chemical Properties Analysis

科学研究应用

合成和化学性质

- 一步合成:此化合物属于 N-杂环稠合喹喔啉类。一种合成此类化合物的高效绿色方法涉及使用二甲基亚砜 (DMSO) 作为反应物和溶剂。此技术产生了一系列产品,包括吡咯并[1,2-a]喹喔啉和 1H-吡咯并[3,2-c]喹啉,展示了合成过程的多功能性和效率 (Xie 等,2017).

生物活性

- 抗菌特性:研究表明,具有喹啉结构并结合磺酰胺部分的化合物(如所讨论的化合物)已被合成并评估其抗菌特性。这些化合物对各种微生物表现出显著的活性,突显了其在抗菌疗法中的潜力 (匿名作者,2019).

- 抗癌和放射增敏作用:研究已经合成和测试了新的喹啉衍生物系列,包括具有磺酰胺基团的衍生物,以了解其抗癌活性。这些化合物对癌细胞系显示出显着的效果,表明它们在癌症治疗和放射增敏剂中的潜力 (Ghorab 等,2015).

- 抗疟活性:具有喹啉基团的磺酰胺化合物已被探索其抗疟特性。这些化合物对恶性疟原虫(疟疾的致病因子)菌株显示出有效性,为抗疟药物开发提供了有希望的途径 (Verma 等,2016).

光物理性质

- 光物理性质的合成和分析:已经对由双溴乙烯基和磺酰胺合成的吡咯并/吲哚并[1,2-a]喹啉进行了研究。这包括在固态和溶液态中研究它们的光物理性质,这对于了解它们在各个领域的潜在应用至关重要 (Kiruthika 等,2014).

化学反应

- 环加成反应:已经研究了与所讨论化合物相关的吡啶基磺酰胺的环加成反应。这些反应产生金属环配合物,有助于我们了解此类化合物的反应性和潜在应用 (Kilpin 和 Henderson,2008).

属性

IUPAC Name |

N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-12-3-4-13(2)17(9-12)20-25(23,24)16-10-14-5-6-18(22)21-8-7-15(11-16)19(14)21/h3-4,9-11,20H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWLWUXYJZPMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

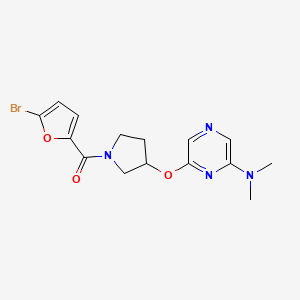

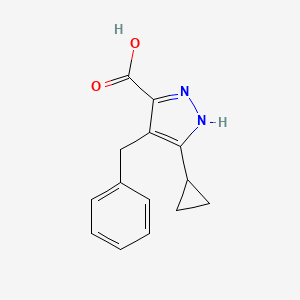

![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)

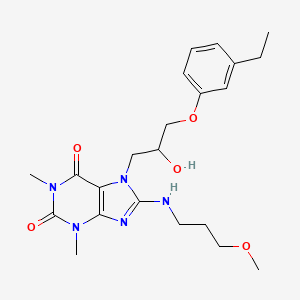

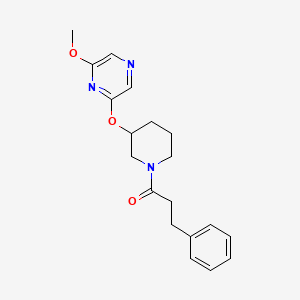

![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)

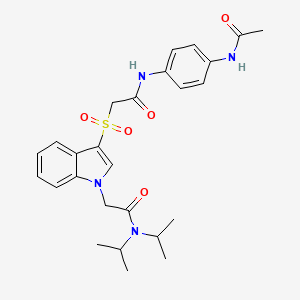

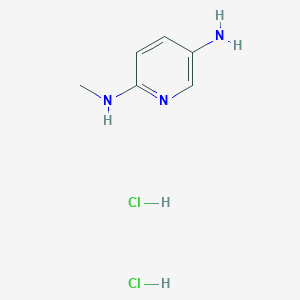

![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)

![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)

![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)